molecular formula C11H15N3O4 B13142677 1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B13142677
M. Wt: 253.25 g/mol
InChI Key: ZNRKKTBDWFDNSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of isocyanurate, which is known for its thermal and mechanical stability . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione can be synthesized through the cyclotrimerization of isocyanates. The process involves the reaction of three isocyanate molecules to form the isocyanurate ring . The reaction is highly exothermic and can be catalyzed by various catalysts to improve efficiency .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized reactors that can handle the exothermic nature of the cyclotrimerization process. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diallyl-5-(2-hydroxyethyl)isocyanurate
  • 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione

Uniqueness

1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C11H15N3O4/c1-3-5-12-9(16)13(6-4-2)11(18)14(7-8-15)10(12)17/h3-4,15H,1-2,5-8H2

InChI Key

ZNRKKTBDWFDNSW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)N(C(=O)N(C1=O)CC=C)CCO

Origin of Product

United States

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